molecular formula C13H13FO3 B13658126 tert-Butyl 6-fluorobenzofuran-2-carboxylate

tert-Butyl 6-fluorobenzofuran-2-carboxylate

Cat. No.: B13658126
M. Wt: 236.24 g/mol
InChI Key: SLHJTTQPIMEPFV-UHFFFAOYSA-N
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Description

tert-Butyl 6-fluorobenzofuran-2-carboxylate is an organic compound with the molecular formula C13H13FO3 and a molecular weight of 236.24 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with a fluorine atom and a tert-butyl ester group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-fluorobenzofuran-2-carboxylate typically involves the reaction of 6-fluorobenzofuran-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-fluorobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl 6-fluorobenzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-fluorobenzofuran-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities and receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-chlorobenzofuran-2-carboxylate
  • tert-Butyl 6-bromobenzofuran-2-carboxylate
  • tert-Butyl 6-iodobenzofuran-2-carboxylate

Uniqueness

tert-Butyl 6-fluorobenzofuran-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H13FO3

Molecular Weight

236.24 g/mol

IUPAC Name

tert-butyl 6-fluoro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H13FO3/c1-13(2,3)17-12(15)11-6-8-4-5-9(14)7-10(8)16-11/h4-7H,1-3H3

InChI Key

SLHJTTQPIMEPFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(O1)C=C(C=C2)F

Origin of Product

United States

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